molecular formula C12H15NOS B7594668 3-Methylsulfanyl-1-phenylpiperidin-2-one

3-Methylsulfanyl-1-phenylpiperidin-2-one

Cat. No.: B7594668
M. Wt: 221.32 g/mol
InChI Key: VKCHVODLKKWPDO-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-1-phenylpiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted at position 1 with a phenyl group and at position 3 with a methylsulfanyl (SMe) moiety. The piperidin-2-one scaffold is a lactam structure common in pharmaceuticals and agrochemicals due to its conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-methylsulfanyl-1-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-15-11-8-5-9-13(12(11)14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCHVODLKKWPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts physicochemical and electronic properties:

Compound Name Position 3 Substituent Key Properties/Effects
3-Methylsulfanyl-1-phenylpiperidin-2-one Methylsulfanyl (SMe) Moderate electron donation via sulfur; lipophilic; potential for sulfur oxidation
3,3-Bis[(4-chlorophenyl)sulfanyl]-1-methylpiperidin-2-one Bis(4-chlorophenyl)sulfanyl Electron-withdrawing Cl groups reduce electron density; increased steric hindrance
3-Hydroxy-1-methylpiperidin-2-one Hydroxyl (OH) Polar, hydrogen-bond donor; increased solubility; potential for tautomerization
  • Electron Density : The methylsulfanyl group in the target compound donates electrons via sulfur’s lone pairs, contrasting with the electron-withdrawing 4-chlorophenyl groups in the bis-sulfanyl analog .
  • Reactivity : The hydroxyl group in 3-hydroxy-1-methylpiperidin-2-one enables hydrogen bonding and acid-base interactions, unlike the sulfur-based substituents in the other compounds .

Substituent Variations at Position 1

The substituent at position 1 modulates steric bulk and lipophilicity:

Compound Name Position 1 Substituent Key Properties/Effects
3-Methylsulfanyl-1-phenylpiperidin-2-one Phenyl High lipophilicity; aromatic π-π stacking potential; steric bulk
3,3-Bis[(4-chlorophenyl)sulfanyl]-1-methylpiperidin-2-one Methyl Reduced steric hindrance; lower lipophilicity compared to phenyl

Physicochemical and Structural Implications

  • Solubility : The hydroxyl analog (3-hydroxy-1-methylpiperidin-2-one) is likely more water-soluble due to polarity, whereas the target compound and bis-sulfanyl analog are more lipophilic .
  • Stability : Methylsulfanyl and bis-sulfanyl groups may undergo oxidation to sulfoxides or sulfones, altering reactivity. The hydroxyl group, conversely, could participate in tautomerization or degradation under acidic/basic conditions .
  • Crystallinity : The bis-sulfanyl compound’s chlorine substituents may enhance crystallinity due to halogen bonding, a feature absent in the target compound .

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